Elomotecan hydrochloride

Content Navigation

Classical camptothecins suffer from rapid lactone hydrolysis and MDR efflux, leading to false negatives in resistant models. Elomotecan hydrochloride (BN80927) is a stabilized homocamptothecin that overcomes these limitations:

- Enhanced lactone stability via β-hydroxylactone ring - minimizes carboxylate inactivation

- Dual Topo I/II inhibition - active in G0-G1 arrested and Topo I-mutated cells (e.g., KBSTP2)

- Bypasses ABC transporter efflux - active in MDR models

- S-phase-independent action - suitable for dormant tumor research

Supply: ≥98% purity, ambient shipping, immediate global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

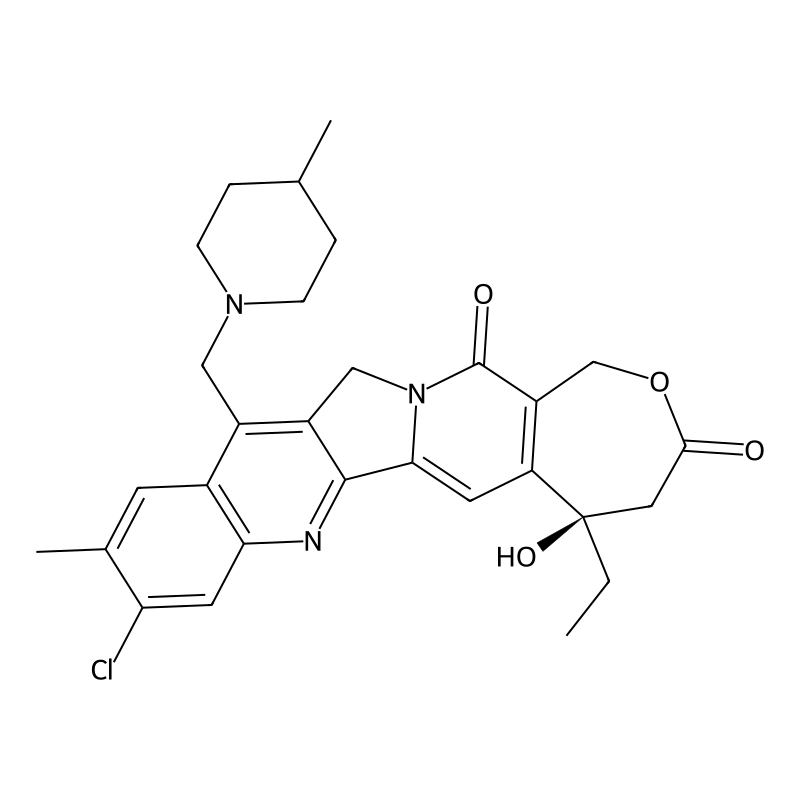

Elomotecan hydrochloride (BN80927) is a highly potent, synthetic homocamptothecin derivative characterized by a modified seven-membered beta-hydroxylactone ring. Originally developed to overcome the hydrolytic instability and resistance profiles of classical camptothecins, this compound functions as a dual inhibitor of both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II)[1]. In procurement and advanced material selection, Elomotecan hydrochloride is prioritized for its enhanced lactone stability in physiological and aqueous media, its ability to bypass common multidrug resistance efflux pathways, and its sustained efficacy in Topo I-mutated cell lines. These baseline properties make it an essential benchmark material for oncology drug development, resistance modeling, and dual-target assay validation.

Research Fit

Substituting Elomotecan hydrochloride with classical camptothecin (CPT), topotecan, or SN-38 compromises experimental integrity primarily due to structural and mechanistic divergences. Standard camptothecins possess a six-membered alpha-hydroxylactone ring that rapidly hydrolyzes into an inactive carboxylate form in aqueous and plasma-like environments, leading to unpredictable dosing and reproducibility issues in long-term assays [1]. Furthermore, generic substitutes are strictly Topo I poisons and are highly susceptible to efflux by cellular transport proteins. Using SN-38 in models with Topo I mutations (e.g., KBSTP2 cell lines) results in false-negative efficacy data. Procurement of the exact Elomotecan structure is required when protocols demand dual Topo I/II inhibition, lactone stability, and activity in non-cycling (G0-G1) or resistant cell populations.

Substitution Risk

Lactone Ring Stability in Aqueous Formulation

The defining structural advantage of Elomotecan is its seven-membered beta-hydroxylactone E-ring, which replaces the six-membered alpha-hydroxylactone of standard camptothecins. This homologation significantly reduces the spontaneous conversion of the active lactone into the inactive carboxylate form [1]. While SN-38 and CPT undergo rapid hydrolysis at physiological pH, Elomotecan maintains structural integrity, ensuring that a higher fraction of the active pharmaceutical ingredient remains available for Topo I poisoning. This structural stability translates to more predictable pharmacokinetics and eliminates the need for complex acidic formulations required by traditional camptothecins.

| Evidence Dimension | Lactone ring hydrolytic stability |

| Target Compound Data | Stable 7-membered beta-hydroxylactone (resists carboxylate conversion) |

| Comparator Or Baseline | SN-38 / Camptothecin (rapidly hydrolyzing 6-membered alpha-hydroxylactone) |

| Quantified Difference | Substantially prolonged active lactone half-life at pH 7.4 |

| Conditions | Aqueous physiological media / plasma |

Procurement of Elomotecan ensures reliable dosing and eliminates the rapid degradation artifacts common with standard camptothecins in aqueous assays.

Overcoming Topo I-Altered Drug Resistance

A critical differentiator for Elomotecan is its sustained activity in multidrug-resistant models where standard Topo I inhibitors fail. In the Topo I-altered cell line KBSTP2, which exhibits profound resistance to SN-38, Elomotecan hydrochloride maintains potent antiproliferative efficacy [1]. This is driven by its secondary mechanism as a Topoisomerase II catalytic inhibitor and its ability to target non-cycling (G0-G1 synchronized) cells. For researchers selecting compounds for resistance modeling, Elomotecan provides a necessary positive control that bypasses the specific Topo I mutational escape routes exploited by SN-38 and irinotecan.

| Evidence Dimension | Antiproliferative efficacy in Topo I-altered cells |

| Target Compound Data | Retains high sensitivity and cytotoxicity |

| Comparator Or Baseline | SN-38 (Loss of efficacy / profound resistance) |

| Quantified Difference | Complete bypass of Topo I-mediated resistance |

| Conditions | KBSTP2 Topo I-altered cell line |

Buyers modeling irinotecan/SN-38 resistance must procure Elomotecan to establish a reliable Topo I-independent cytotoxicity baseline.

Superior In Vitro Antiproliferative Potency

In comparative cell growth assays across diverse human tumor cell lines (including prostate PC3 and DU145, and colon HT29), Elomotecan demonstrates a significantly enhanced cytotoxic profile compared to mainstream benchmarks. The IC50 values for BN80927 are consistently lower than those of SN-38, frequently falling into the 2 to 81 nM range depending on the cell line [1]. This elevated potency is attributed to the dual stabilization of Topo I-DNA complexes and Topo II catalytic inhibition, allowing for lower molar equivalents to be used in high-throughput screening and xenograft formulation.

| Evidence Dimension | in vitro IC50 (Antiproliferative activity) |

| Target Compound Data | 2–81 nM across diverse solid tumor lines |

| Comparator Or Baseline | SN-38 (Consistently higher IC50 values) |

| Quantified Difference | Consistently superior potency (lower IC50) than SN-38 |

| Conditions | Human solid tumor cell lines (e.g., PC3, DU145) |

The lower IC50 profile allows laboratories to use less material per assay while achieving stronger target engagement than standard SN-38.

Dual Topoisomerase I and II Inhibition Mechanism

While SN-38 and topotecan are strict Topoisomerase I poisons, Elomotecan hydrochloride is structurally differentiated as a dual inhibitor. In cell-free DNA relaxation assays, BN80927 not only poisons Topo I but concurrently acts as a Topo II catalytic inhibitor without stabilizing Topo II cleavable complexes [1]. This dual-action mechanism prevents cancer cells from utilizing Topo II as a compensatory survival pathway during Topo I blockade, a common failure point for generic camptothecins.

| Evidence Dimension | Enzymatic target profile |

| Target Compound Data | Topo I poison + Topo II catalytic inhibitor |

| Comparator Or Baseline | SN-38 / Irinotecan (Strict Topo I poisons) |

| Quantified Difference | Addition of Topo II catalytic inhibition |

| Conditions | Cell-free DNA relaxation assays |

Selecting this compound provides a unified dual-inhibition mechanism, eliminating the need to procure and co-formulate separate Topo I and Topo II inhibitors.

MDR and Topo I-Mutation Modeling

Because Elomotecan retains efficacy in Topo I-altered lines (e.g., KBSTP2) and bypasses standard efflux pumps, it is the preferred benchmark for screening novel compounds against irinotecan/SN-38-resistant cancers [1].

Dual Topoisomerase Inhibitor Assay Validation

As a well-characterized Topo I poison and Topo II catalytic inhibitor, this compound serves as a critical positive control in biochemical DNA relaxation assays designed to identify next-generation dual-target chemotherapeutics[1].

Aqueous-Stable Camptothecin Formulation Studies

Due to its stabilized seven-membered beta-hydroxylactone ring, Elomotecan is utilized in drug delivery and nanocarrier formulation research where the rapid hydrolysis of standard six-membered camptothecins would confound release kinetics and stability data [1].

G0-G1 Phase Cytotoxicity Screening

Unlike classical camptothecins that strictly require cells to be in the S-phase for cytotoxicity, Elomotecan's activity in non-cycling (G0-G1 synchronized) cells makes it an ideal tool compound for studying therapies targeting dormant or slow-growing tumor populations [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Demarquay D, Huchet M, Coulomb H, Lesueur-Ginot L, Lavergne O, Camara J, Kasprzyk PG, Prévost G, Bigg DC. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo. Cancer Res. 2004 Jul 15;64(14):4942-9. PubMed PMID: 15256467.

3: Denny WA, Baguley BC. Dual topoisomerase I/II inhibitors in cancer therapy. Curr Top Med Chem. 2003;3(3):339-53. Review. PubMed PMID: 12570767.

4: Ulukan H, Swaan PW. Camptothecins: a review of their chemotherapeutic potential. Drugs. 2002;62(14):2039-57. Review. PubMed PMID: 12269849.

5: Huchet M, Demarquay D, Coulomb H, Kasprzyk P, Carlson M, Lauer J, Lavergne O, Bigg D. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth. Ann N Y Acad Sci. 2000;922:303-5. PubMed PMID: 11193907.

6: Demarquay D, Coulomb H, Huchet M, Lesueur-Ginot L, Camara J, Lavergne O, Bigg D. The homocamptothecin, BN 80927, is a potent topoisomerase I poison and topoisomerase II catalytic inhibitor. Ann N Y Acad Sci. 2000;922:301-2. PubMed PMID: 11193906.

7: Lavergne O, Harnett J, Rolland A, Lanco C, Lesueur-Ginot L, Demarquay D, Huchet M, Coulomb H, Bigg DC. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II. Bioorg Med Chem Lett. 1999 Sep 6;9(17):2599-602. PubMed PMID: 10498216.

Explore Compound Types

O4Si-4